

# Chemical structure and properties of Guazatine acetate salt.

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## Guazatine Acetate Salt: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Abstract

Guazatine acetate is a non-systemic contact fungicide and biocide characterized by a complex composition of guanidated polyamines. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and analytical methodologies pertaining to **Guazatine acetate salt**. It details experimental protocols for its analysis and for the evaluation of its antifungal activity. Furthermore, this document elucidates its mechanism of action, focusing on the disruption of fungal cell membranes, and presents a putative signaling pathway. This guide is intended to be a valuable resource for researchers and professionals involved in the study and application of this complex antimicrobial agent.

### Chemical Structure and Composition

Guazatine is not a single chemical entity but rather a complex mixture of reaction products resulting from the guanylation of polyamines, primarily derived from octamethylenediamine. The technical mixture is commercially available as its acetate salt (CAS Number: 115044-19-4) to enhance stability and facilitate formulation.<sup>[1]</sup>

The core structure consists of repeating octamethylene [- (CH<sub>2</sub>)<sub>8</sub> -] units linked by amino and imino groups. A significant portion of the primary and secondary amine functionalities are guanidated. To simplify the representation of this complex mixture, a coding system is often employed where 'N' denotes an amino group and 'G' represents a guanidated amino group.<sup>[2]</sup> For instance, 'GG' refers to a fully guanidated diamine.

The composition of a typical batch of free guazatine (prior to formation of the acetate salt) is highly variable but can be approximated as follows:

Component	Percentage (%)
GGG	30.6
GG	29.5
GN	9.8
GGN	8.1
GGGG	5.1
GNG	4.5
GNN	1.7
GNNG	1.4
GGGN	1.4
GGGGG	1.1
NN	0.8
NGN	0.8
NNN	<0.1
Other tetramines	3.1
Other pentamines	1.4
Hexamines and above	0.6
Overall Composition	
Diamines	40
Triamines	46
Tetramines	11
Other	3

Table 1: Typical composition of free Guazatine.[2]

The molecular formula for individual components varies. For instance, the fully guanidated iminodi(octamethylene)diguanidine (a major component) has a molecular formula of  $C_{18}H_{41}N_7$ . [1] PubChem provides a representative structure for a component of the acetate salt mixture as acetic acid;2-[8-[8-(diaminomethylideneamino)octylamino]octyl]guanidine with the molecular formula  $C_{20}H_{45}N_7O_2$ . [3]

## Physicochemical Properties

The physicochemical properties of **Guazatine acetate salt** are reflective of its complex and variable composition. The following table summarizes available quantitative data.

Property	Value	Reference
Molecular Weight	Varies with composition. A representative value is 355.565 g/mol for $C_{18}H_{41}N_7$ .	[4]
Melting Point	Approximately 60 °C	[5]
Boiling Point	Approximately 1185 °C at 760 mmHg	[4]
Solubility		
Water	>600 g/L at ~20°C (pH 4, 7, and 9)	[6]
Methanol	510 g/L	[6]
Ethanol	2,000,000 mg/L	[1]
Ethyl acetate	<100 mg/L	[6]
n-Hexane	<100 mg/L	[6]
pKa	pKa <sub>1</sub> = 12.8; pKa <sub>2</sub> = 12.3; pKa <sub>3</sub> = 11.8 (strongly basic)	[6]
LogP	5.269 (for $C_{18}H_{41}N_7$ )	[4]

Table 2: Physicochemical properties of **Guazatine acetate salt**.

## Experimental Protocols

### Synthesis of Guazatine Acetate Salt

A detailed, step-by-step protocol for the synthesis of Guazatine acetate with specific reaction conditions is not readily available in the public domain. The commercial production involves the amidination of technical iminodi(octamethylene)diamine.[1] This process yields a complex mixture of guanidated polyamines.

A general approach for the guanylation of polyamines involves the reaction of the amine with a guanylation agent. Various methods for the guanylation of amines have been described in the scientific literature, often employing reagents like S-methylisothiourea, O-methylisourea, or cyanamide in the presence of a catalyst.[2] However, achieving a specific and reproducible composition for a mixture like Guazatine requires carefully controlled industrial processes.

### Analytical Methodology: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

The analysis of the complex Guazatine acetate mixture is typically performed using HPLC coupled with mass spectrometry (MS). This technique allows for the separation and identification of the various guanidated polyamines.

**Objective:** To separate and quantify the major components of **Guazatine acetate salt** in a given sample.

**Instrumentation:**

- High-Performance Liquid Chromatograph (HPLC) system
- Mass Spectrometer (MS) with an electrospray ionization (ESI) source

**Materials:**

- Guazatine acetate analytical standard
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)

- Water (HPLC grade)
- Formic acid (LC-MS grade)
- C18 reversed-phase HPLC column

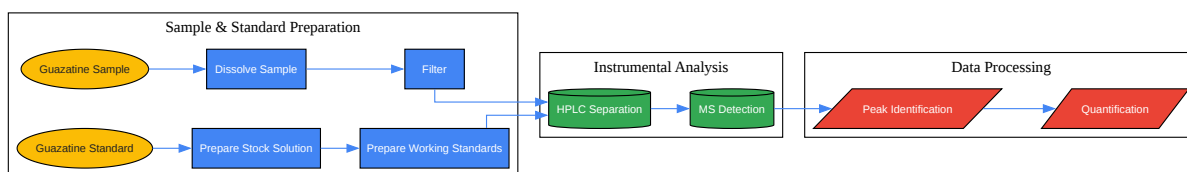
Procedure:

- Standard Preparation:
  - Prepare a stock solution of Guazatine acetate analytical standard in methanol (e.g., 1 mg/mL).
  - Prepare a series of working standards by diluting the stock solution with a suitable solvent, such as methanol or a mixture of methanol and water.
- Sample Preparation:
  - Dissolve the Guazatine acetate sample in the same solvent used for the working standards to a known concentration.
  - Filter the sample through a 0.22  $\mu$ m syringe filter before injection.
- HPLC Conditions:
  - Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5  $\mu$ m).
  - Mobile Phase A: Water with 0.1% formic acid.
  - Mobile Phase B: Acetonitrile with 0.1% formic acid.
  - Gradient Elution: A typical gradient would start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the more hydrophobic components.
  - Flow Rate: 0.5 - 1.0 mL/min.
  - Injection Volume: 10  $\mu$ L.

- Column Temperature: 30-40 °C.
- MS Conditions:
  - Ionization Mode: Positive Electrospray Ionization (ESI+).
  - Scan Mode: Full scan mode to identify the molecular ions of the different components and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for quantification of specific components.
  - Capillary Voltage: 3-4 kV.
  - Cone Voltage: 20-40 V.
  - Source Temperature: 120-150 °C.
  - Desolvation Temperature: 350-450 °C.

#### Data Analysis:

- Identify the peaks corresponding to the different guazatine components based on their mass-to-charge ratios ( $m/z$ ).
- Quantify the major components by comparing their peak areas to those of the analytical standards.



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Figure 1: HPLC-MS analysis workflow for **Guazatine acetate salt**.

## Antifungal Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent, which is the lowest concentration that inhibits the visible growth of a microorganism.

Objective: To determine the MIC of **Guazatine acetate salt** against a specific fungal strain.

Materials:

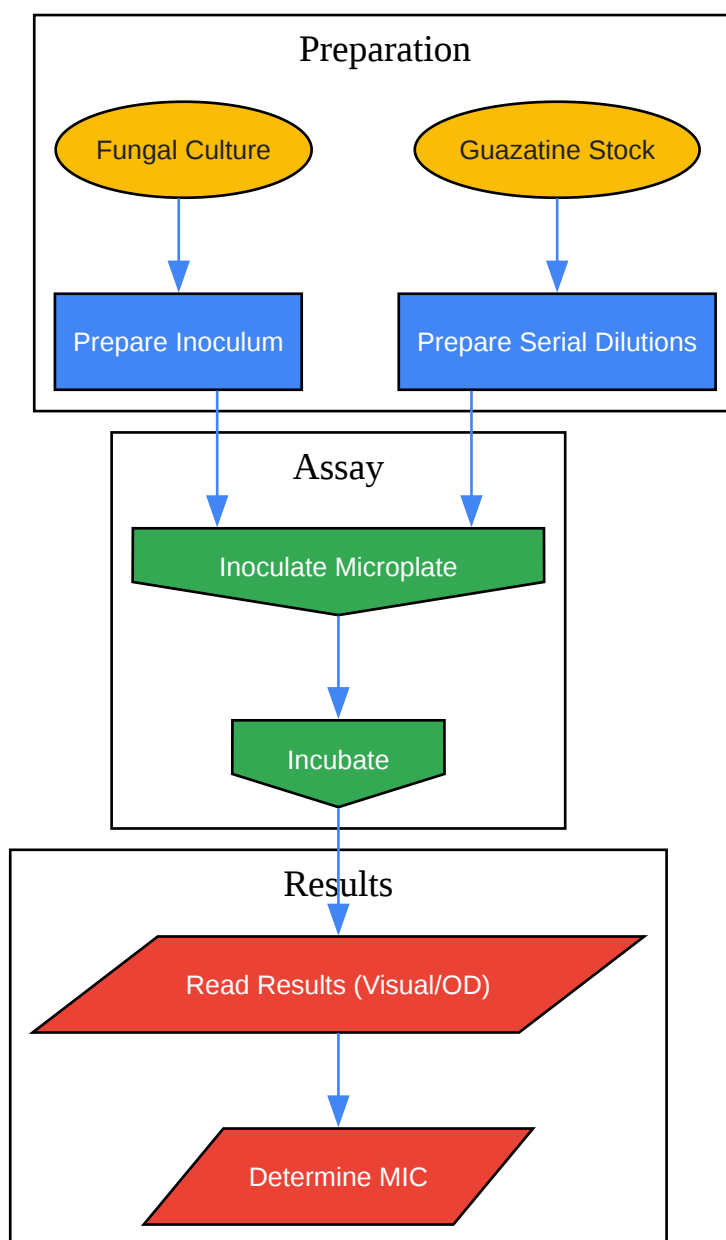
- **Guazatine acetate salt**
- Fungal strain of interest (e.g., *Candida albicans*, *Aspergillus niger*)
- Sterile 96-well microtiter plates
- Appropriate sterile liquid growth medium (e.g., RPMI-1640, Potato Dextrose Broth)
- Sterile saline or phosphate-buffered saline (PBS)
- Spectrophotometer or microplate reader

Procedure:

- Inoculum Preparation:
  - Culture the fungal strain on a suitable agar medium.
  - Harvest the fungal cells or spores and suspend them in sterile saline or PBS.
  - Adjust the suspension to a standardized concentration (e.g.,  $1-5 \times 10^5$  CFU/mL) using a spectrophotometer or by cell counting.
- Preparation of Guazatine Acetate Dilutions:



- Prepare a stock solution of Guazatine acetate in a suitable solvent (e.g., sterile water or DMSO).
- Perform serial two-fold dilutions of the stock solution in the 96-well plate using the sterile growth medium to achieve a range of concentrations.
- Inoculation:
  - Add a standardized volume of the fungal inoculum to each well of the microtiter plate, including a positive control (inoculum without Guazatine) and a negative control (medium without inoculum).
- Incubation:
  - Incubate the plate at an appropriate temperature (e.g., 35-37°C for yeasts, 25-28°C for molds) for a specified period (e.g., 24-48 hours), depending on the growth rate of the fungus.
- Determination of MIC:
  - After incubation, visually inspect the plates for fungal growth (turbidity).
  - The MIC is the lowest concentration of Guazatine acetate at which there is no visible growth.
  - Alternatively, the optical density (OD) of each well can be measured using a microplate reader. The MIC can be defined as the lowest concentration that causes a significant reduction (e.g.,  $\geq 50\%$  or  $\geq 90\%$ ) in growth compared to the positive control.



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Figure 2: Workflow for determining the Minimum Inhibitory Concentration (MIC).

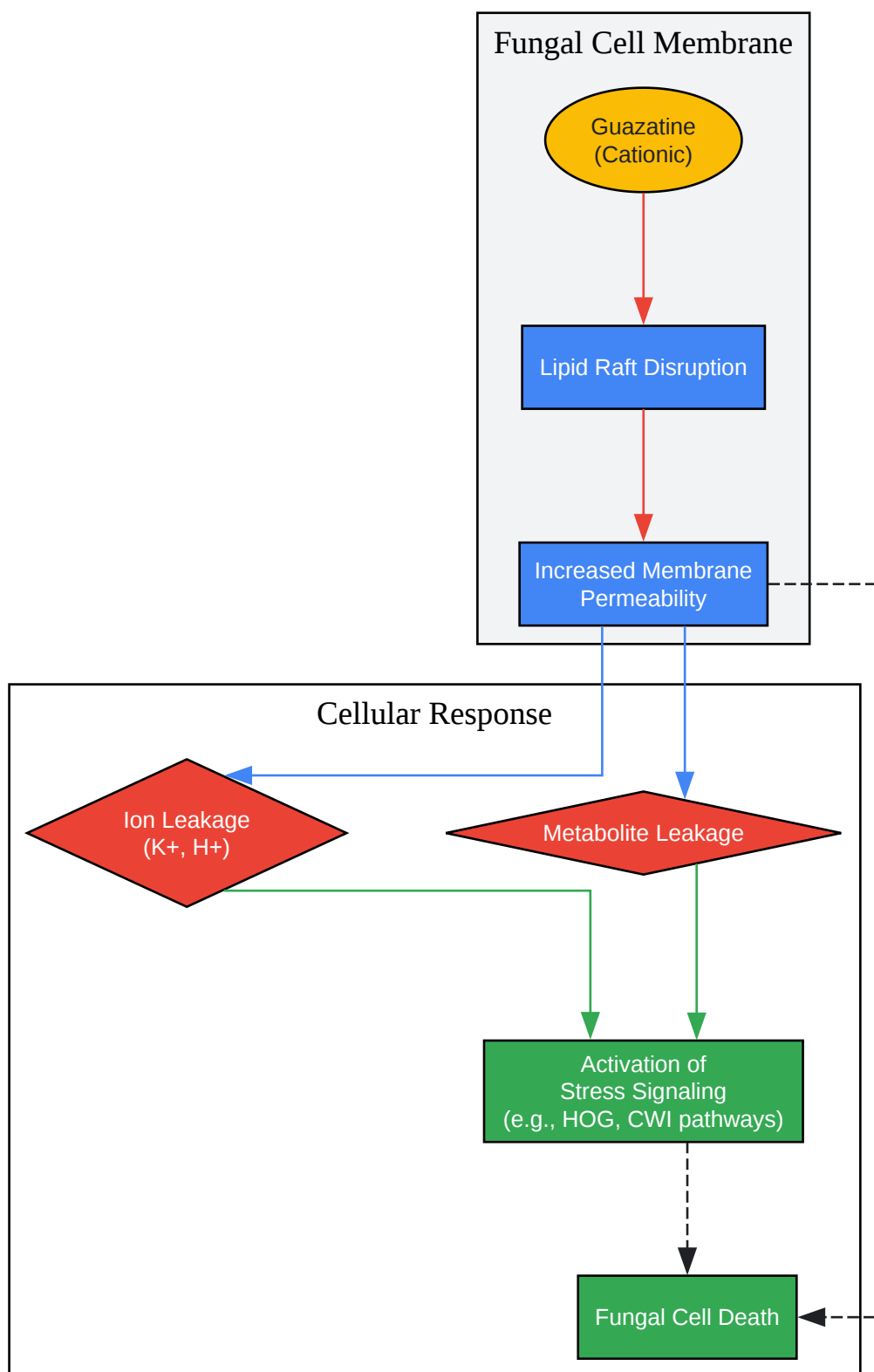
## Mechanism of Action and Signaling Pathways

Guazatine is a non-systemic, contact fungicide that primarily acts by disrupting the function and integrity of fungal cell membranes.[7] Its cationic nature at physiological pH facilitates its interaction with the negatively charged components of the fungal plasma membrane.

The proposed mechanism involves the interaction of the guanidinium groups of Guazatine with phospholipids and other components of the fungal cell membrane. This interaction is thought to disrupt the ordered structure of the lipid bilayer, potentially by interfering with lipid rafts, which are microdomains enriched in sterols and sphingolipids that are crucial for various cellular processes, including signaling and membrane protein function.

The disruption of the membrane leads to increased permeability, leakage of essential intracellular components, and ultimately, cell death. While the precise downstream signaling events are not fully elucidated, the initial membrane perturbation likely triggers a cascade of stress responses within the fungal cell.

The following diagram illustrates a hypothetical signaling pathway initiated by Guazatine's interaction with the fungal cell membrane.



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Figure 3: Proposed mechanism of action and signaling pathway of Guazatine.

## Conclusion

**Guazatine acetate salt** is a potent, broad-spectrum fungicide with a complex chemical nature. Its efficacy stems from its ability to disrupt the integrity of fungal cell membranes. This technical guide has provided a detailed overview of its chemical structure, physicochemical properties, and key experimental methodologies for its study. The presented protocols for HPLC-MS analysis and antifungal susceptibility testing offer a foundation for researchers in the field. While the precise details of its synthesis and the full signaling cascade it induces require further investigation, this guide serves as a comprehensive resource for understanding and working with this important antimicrobial agent.

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